(2-Methyloxan-2-yl)methanol

Description

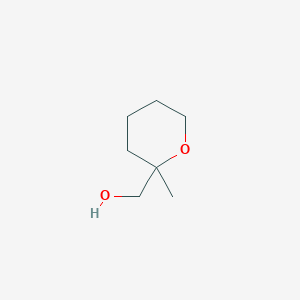

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyloxan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(6-8)4-2-3-5-9-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZMKNPLACXAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyloxan 2 Yl Methanol

Retrosynthetic Analysis for the (2-Methyloxan-2-yl)methanol Scaffold

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. By identifying strategic bond disconnections, chemists can devise logical and efficient synthetic pathways.

For this compound, a primary disconnection can be made at the C-O bond within the tetrahydropyran (B127337) ring, suggesting an acyclic precursor. A key retrosynthetic approach involves the Prins cyclization, a classic acid-catalyzed reaction between an alkene and an aldehyde. In this case, the target molecule can be viewed as the product of an intramolecular cyclization of a homoallylic alcohol. This disconnection leads back to a 6-hydroxy-6-methylhept-1-en-3-ol derivative.

Another significant disconnection involves breaking the C-C bond between the oxane ring and the hydroxymethyl group. This approach suggests a precursor such as 2-methyl-tetrahydropyran-2-carbaldehyde or a corresponding carboxylic acid derivative, which could then be reduced to the desired alcohol. This strategy places the focus on the stereoselective synthesis of a 2,2-disubstituted tetrahydropyran.

Furthermore, a disconnection of the carbon-carbon bonds at the quaternary center can be envisioned. This leads to simpler fragments that can be assembled through various C-C bond-forming reactions, such as aldol (B89426) or Grignard reactions, followed by cyclization to form the tetrahydropyran ring.

Development of Novel and Efficient Synthetic Routes to this compound

Building upon the insights from retrosynthetic analysis, researchers have developed a variety of synthetic routes to access the this compound scaffold. These methods often focus on achieving high levels of chemo-, regio-, and stereoselectivity.

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are critical in the synthesis of complex molecules to ensure that reactions occur at the desired functional group and position. In the context of this compound synthesis, the Prins cyclization offers a powerful tool for achieving such selectivity. The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can be controlled to favor the formation of the desired tetrahydropyran ring over other potential side products. The choice of acid catalyst and reaction conditions plays a crucial role in directing the regioselectivity of the cyclization.

For instance, the use of specific Lewis acids can promote the desired cyclization pathway while minimizing competing reactions. The careful design of the starting materials, including the nature of the substituents on the alkene and aldehyde moieties, can also influence the chemo- and regioselectivity of the transformation.

Catalytic Approaches in this compound Synthesis

Catalysis has revolutionized organic synthesis by providing milder reaction conditions, higher efficiencies, and improved selectivities. The synthesis of this compound has benefited from advances in transition metal catalysis, organocatalysis, and biocatalysis.

While specific examples for the direct synthesis of this compound using transition metal catalysis are not extensively reported, general methods for the synthesis of substituted tetrahydropyrans can be adapted. For example, palladium-catalyzed intramolecular hydroalkoxylation of unsaturated alcohols provides a route to cyclic ethers. This approach could potentially be applied to a suitably substituted diol to form the tetrahydropyran ring of the target molecule.

Another potential strategy involves the transition metal-catalyzed functionalization of a pre-formed tetrahydropyran ring. For instance, C-H activation at the 2-position of 2-methyltetrahydropyran followed by hydroxymethylation could provide a direct route to the target molecule. However, achieving the desired regioselectivity and avoiding over-functionalization remain significant challenges.

The following table summarizes some transition metal-catalyzed reactions that could be conceptually applied to the synthesis of the this compound scaffold.

| Reaction Type | Catalyst | Substrate Type | Potential for this compound Synthesis |

| Intramolecular Hydroalkoxylation | Pd(II), Au(I), Pt(II) | Unsaturated alcohols | Cyclization to form the tetrahydropyran ring from an acyclic precursor. |

| C-H Functionalization | Rh(II), Ru(II), Pd(II) | 2-Methyltetrahydropyran | Direct introduction of the hydroxymethyl group at the 2-position. |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering an alternative to metal-based catalysts. For the synthesis of substituted tetrahydropyrans, organocatalytic domino reactions have proven to be particularly effective. These reactions, often involving Michael additions followed by cyclization, can generate multiple stereocenters in a single step with high enantioselectivity.

A plausible organocatalytic route to a precursor of this compound could involve the reaction of a β-keto ester or aldehyde with a nitroalkene, catalyzed by a chiral amine or squaramide catalyst. The resulting Michael adduct could then undergo an intramolecular cyclization to form a highly functionalized tetrahydropyran, which could be further elaborated to the target molecule.

The table below outlines a conceptual organocatalytic approach.

| Reaction Sequence | Organocatalyst | Starting Materials | Intermediate |

| Michael Addition/Cyclization | Chiral secondary amine (e.g., prolinol derivatives) | Aldehyde, Nitroalkene | Functionalized tetrahydropyran |

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While a direct biocatalytic route to this compound has not been extensively documented, enzymatic methods could be employed for the synthesis of key chiral intermediates.

One potential biocatalytic approach involves the enzymatic reduction of a ketone or an ester precursor. For example, a prochiral diketone could be selectively reduced by a ketoreductase to afford a chiral hydroxyketone, which could then be cyclized to form the tetrahydropyran ring. Alternatively, the enzymatic hydrolysis of a racemic ester precursor could provide access to an enantiomerically enriched alcohol, a key intermediate in the synthesis of the target molecule.

The biocatalytic reduction of carboxylic acids to alcohols is another promising strategy. A carboxylic acid reductase could potentially convert 2-methyl-tetrahydropyran-2-carboxylic acid into the corresponding aldehyde, which can then be reduced to this compound.

The following table illustrates potential biocatalytic transformations relevant to the synthesis of this compound.

| Biocatalytic Reaction | Enzyme Class | Substrate | Product |

| Asymmetric Reduction | Ketoreductase | Prochiral diketone | Chiral hydroxyketone |

| Kinetic Resolution | Lipase/Esterase | Racemic ester | Enantioenriched alcohol |

| Carboxylic Acid Reduction | Carboxylic Acid Reductase | 2-Methyl-tetrahydropyran-2-carboxylic acid | This compound |

Multicomponent Reactions Incorporating the Oxane Motif

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules in a single step, minimizing waste and saving time. For the construction of the this compound framework, several MCRs that form tetrahydropyran rings can be envisioned.

One such strategy is the Prins-type cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. In a potential multicomponent approach to this compound, a suitable homoallylic alcohol could react with a ketone and a source of formaldehyde or a synthetic equivalent in the presence of an acid catalyst. This would assemble the tetrahydropyran ring and install the required substituents at the C2 position in a convergent manner. The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled by the reaction conditions. Substituted spirocyclic tetrahydropyranyl derivatives have been synthesized in good yields using Prins-type cyclizations of cyclic ketones with homoallylic alcohols under non-aqueous conditions nih.gov.

Another relevant MCR is the Maitland-Japp reaction , which has been utilized for the one-pot synthesis of highly substituted tetrahydropyran-4-ones nih.gov. This reaction involves the condensation of a β-ketoester with two different aldehydes in the presence of a Lewis acid. While this specific reaction leads to a ketone at the C4 position, modifications of the starting materials could potentially be explored to target the substitution pattern of this compound. For instance, using a β-ketol or a related substrate in place of the β-ketoester might provide a pathway to the desired 2,2-disubstituted oxane ring system. The diastereoselectivity of the Maitland-Japp reaction is often dependent on the Lewis acid and reaction temperature, offering avenues for stereochemical control nih.gov.

A hypothetical multicomponent reaction for the synthesis of the this compound backbone is presented in the table below.

| Reaction Type | Reactant A | Reactant B | Reactant C | Catalyst | Potential Product |

| Prins-type Cyclization | 4-Penten-1-ol (B13828) | Acetone | Paraformaldehyde | Brønsted or Lewis Acid | 2-Methyl-2-(hydroxymethyl)oxane |

| Modified Maitland-Japp | Ethyl acetoacetate derivative | Aldehyde 1 | Aldehyde 2 | Lewis Acid | Substituted tetrahydropyranone |

Enantioselective and Diastereoselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of bioactive molecules. Enantioselective and diastereoselective methods are therefore essential for accessing specific stereoisomers of this compound.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction wikipedia.orgsigmaaldrich.com. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the tetrahydropyran ring or the introduction of substituents.

For example, a chiral auxiliary, such as a pseudoephedrine amide, could be used to control the alkylation of a linear precursor that is subsequently cyclized to form the oxane ring wikipedia.org. The steric hindrance provided by the chiral auxiliary would direct the approach of reagents, leading to a high degree of stereoselectivity. One could envision a strategy where a chiral auxiliary is used to control the addition of a methyl group to a lactone precursor, followed by reduction to the diol and subsequent cyclization to the tetrahydropyran.

| Chiral Auxiliary | Application | Key Transformation | Stereochemical Control |

| Pseudoephedrine | Asymmetric alkylation | Formation of a C-C bond alpha to a carbonyl | Steric hindrance from the auxiliary directs the approach of the electrophile wikipedia.org. |

| Evans Oxazolidinone | Asymmetric aldol reaction | Formation of a β-hydroxy carbonyl compound | Chelation control directs the facial selectivity of the enolate addition. |

| (S)-(-)-1-Phenylethylamine | Asymmetric conjugate addition | Formation of a C-C bond via Michael addition | Directs the approach of the nucleophile to the enone system. |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Several asymmetric catalytic strategies could be applied to the synthesis of this compound.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocycles rsc.org. Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective intramolecular oxa-Michael cyclization to produce substituted tetrahydropyrans with high enantioselectivity (up to 99% ee) whiterose.ac.ukwhiterose.ac.uk. This "clip-cycle" approach involves first linking an alcohol fragment to an α,β-unsaturated thioester via olefin metathesis, followed by the chiral acid-catalyzed cyclization whiterose.ac.uk. A similar strategy could be designed for this compound by choosing appropriate starting materials.

Another powerful organocatalytic method involves a Michael/Henry/ketalization cascade sequence to access highly functionalized tetrahydropyrans with multiple contiguous stereocenters nih.gov. This multicomponent cascade reaction, catalyzed by a bifunctional quinine-based squaramide, can achieve excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios nih.gov.

Transition-metal catalysis also offers numerous possibilities. For example, an enantioselective cross-dehydrogenative coupling (CDC) reaction has been developed to access tetrahydropyrans nih.gov. This process involves the in situ Lewis acid activation of a nucleophile combined with the oxidative formation of a transient oxocarbenium electrophile, leading to a highly enantioselective coupling nih.gov. Ruthenium-catalyzed dynamic kinetic resolution (DKR) has also been used to establish contiguous stereocenters in the synthesis of highly functionalized tetrahydropyrans nih.gov.

| Catalyst Type | Reaction | Key Features | Reported Enantioselectivity |

| Chiral Phosphoric Acid | Intramolecular oxa-Michael cyclization | "Clip-cycle" approach, high enantioselectivity whiterose.ac.uk. | Up to 99% ee whiterose.ac.uk |

| Quinine-based Squaramide | Michael/Henry/ketalization cascade | Forms multiple stereocenters in one pot nih.gov. | 93–99% ee nih.gov |

| Chiral Lewis Acid/Oxidant | Cross-dehydrogenative coupling | Forms C-C bond via C-H activation nih.gov. | High enantioselectivity nih.gov |

| Ruthenium Complex | Dynamic kinetic resolution | Establishes two contiguous stereocenters nih.gov. | High diastereoselectivity nih.gov |

Scalable Synthesis and Process Optimization for Academic Research

For academic research purposes, where moderate quantities of material are often required for further studies, scalable and efficient synthetic routes are desirable. Process optimization focuses on improving reaction yields, reducing reaction times, simplifying purification procedures, and using readily available and inexpensive starting materials.

For the synthesis of this compound, a scalable approach could involve a robust cyclization reaction that proceeds in high yield with simple purification. For example, an intramolecular hydroalkoxylation of a corresponding unsaturated diol, catalyzed by a simple acid or a transition metal complex, could be a viable option organic-chemistry.org. Optimizing factors such as catalyst loading, reaction temperature, and solvent can significantly improve the efficiency of such a process.

Flow chemistry offers a modern approach to scalable synthesis, allowing for precise control over reaction parameters and safe handling of potentially hazardous intermediates researcher.life. A flow-based synthesis of a key intermediate for this compound could offer advantages in terms of safety, reproducibility, and ease of scale-up.

Comparative Analysis of Synthetic Strategies for this compound

The choice of a synthetic strategy for this compound will depend on the specific research goals, such as the need for a specific stereoisomer or the requirement for larger quantities of the material.

| Synthetic Strategy | Advantages | Disadvantages | Applicability |

| Multicomponent Reactions | High step and atom economy, convergent synthesis. | Often requires significant optimization, may produce complex mixtures. | Rapid generation of molecular diversity for initial biological screening. |

| Chiral Auxiliary Methods | High stereoselectivity, well-established protocols. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. | Accessing specific enantiomers in high purity for detailed biological studies. |

| Asymmetric Catalysis | High efficiency, atom economy, use of small amounts of chiral catalyst. | Catalyst development can be challenging and expensive, optimization of reaction conditions is crucial. | Enantioselective synthesis on both small and potentially larger scales. |

| Scalable Linear Synthesis | Reliable and reproducible, often easier to optimize for scale-up. | Can be lengthy and less step-economical than convergent approaches. | Producing moderate to large quantities of the target compound for extensive research. |

Mechanistic Investigations of 2 Methyloxan 2 Yl Methanol Synthesis and Reactivity

Elucidation of Reaction Mechanisms in (2-Methyloxan-2-yl)methanol Formation

A comprehensive understanding of the formation of this compound would necessitate a detailed examination of its synthetic routes. Hypothetically, its synthesis could involve several plausible pathways, each with unique intermediates and transition states that could be characterized through advanced analytical and computational methods.

Characterization of Intermediates and Transition States

The identification of transient species is crucial for elucidating any reaction mechanism. For the synthesis of this compound, this would involve techniques such as spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions to detect and characterize any short-lived intermediates. Computational chemistry, particularly Density Functional Theory (DFT), would be an invaluable tool for modeling the geometries and energies of potential transition states, providing insight into the reaction's energy landscape.

Kinetic Studies and Reaction Order Determination

Kinetic studies are fundamental to understanding reaction mechanisms. By systematically varying the concentrations of reactants and monitoring the rate of formation of this compound, the reaction order with respect to each component could be determined. This information would help to construct a rate law that is consistent with a proposed mechanism. Such studies would also yield important data on activation energies, providing further insight into the reaction's feasibility and the nature of the rate-determining step.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for tracing the pathways of atoms and bonds during a chemical transformation. By strategically replacing specific atoms in the starting materials with their heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H) and analyzing the position of these labels in the this compound product, it would be possible to map out the bond-forming and bond-breaking steps of the reaction mechanism.

Mechanistic Pathways of Transformations Involving this compound

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons on the outcome of a reaction, would likely play a significant role in the chemistry of this compound. For instance, the orientation of lone pairs on the oxygen atoms relative to adjacent sigma bonds could influence the molecule's conformation and the stereochemical outcome of its reactions. The anomeric effect, a well-known stereoelectronic phenomenon in cyclic ethers, could also impact its reactivity.

Solvent Effects on Reaction Mechanisms

The choice of solvent can profoundly influence the rate and mechanism of a reaction. For transformations involving this compound, polar protic, polar aprotic, and nonpolar solvents could have differential effects on the stabilization of reactants, intermediates, and transition states. For example, a polar solvent might facilitate reactions that proceed through charged intermediates, while a nonpolar solvent might favor a concerted mechanism. Systematic studies varying the solvent polarity and hydrogen-bonding ability would be necessary to fully understand these effects.

Catalytic Cycle Analysis

The synthesis of this compound is predominantly achieved through a Prins cyclization reaction. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, in this case, likely 4-methylpent-4-en-2-ol and formaldehyde, respectively. The catalytic cycle for this transformation, typically employing a Lewis or Brønsted acid catalyst, can be dissected into several key elementary steps.

The generally accepted mechanism for the Lewis acid-catalyzed Prins cyclization begins with the activation of the aldehyde by the catalyst. wordpress.com This is followed by the formation of an oxocarbenium ion, which then undergoes a 6-endo cyclization to form a tetrahydropyranyl carbocation. wordpress.com This carbocation is subsequently trapped by a nucleophile. wordpress.com The nature of the Lewis acid and the reaction conditions can significantly influence the outcome and stereoselectivity of the reaction. nih.govacs.org

A plausible catalytic cycle for the formation of this compound is initiated by the coordination of the Lewis acid (e.g., In(OTf)₃, SnCl₄, BiCl₃) to the carbonyl oxygen of formaldehyde. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alkene moiety of the homoallylic alcohol.

The subsequent intramolecular cyclization proceeds through a chair-like transition state, which generally dictates the stereochemical outcome of the reaction. nih.gov The resulting tertiary carbocation at the C2 position of the newly formed tetrahydropyran (B127337) ring is then trapped. In the context of synthesizing this compound, the reaction is typically quenched with water or another suitable nucleophile to introduce the hydroxymethyl group.

The choice of catalyst plays a crucial role in the efficiency and selectivity of the Prins cyclization. For instance, certain Lewis acids can promote side reactions such as the formation of dihydropyran byproducts. wordpress.com The catalytic efficiency of various Lewis acids in Prins cyclization reactions has been a subject of extensive research, with findings indicating that the nature of the metal and its ligands can significantly impact the reaction pathway. acs.orguva.es

Below are tables summarizing the performance of different catalysts in related Prins cyclization reactions, illustrating the impact of the catalyst and reaction conditions on product distribution and stereoselectivity. While not specific to the synthesis of this compound, these data provide valuable insights into the catalytic aspects of tetrahydropyran formation.

Table 1: Effect of Lewis Acid on the Prins Cyclization of a Homoallylic Alcohol with an Aldehyde

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | In(OTf)₃ | CH₂Cl₂ | 25 | 2 | 85 | 95:5 |

| 2 | SnCl₄ | CH₂Cl₂ | 0 | 3 | 78 | 90:10 |

| 3 | BiCl₃ | MeCN | 25 | 4 | 82 | 88:12 |

| 4 | BF₃·OEt₂ | CH₂Cl₂ | -78 to 25 | 5 | 75 | 85:15 |

| 5 | TMSOTf | CH₂Cl₂ | -78 | 1 | 90 | >99:1 |

This is a representative table compiled from general knowledge of Prins cyclizations and does not represent data for the synthesis of this compound specifically.

Table 2: Influence of Reaction Conditions on the Yield and Selectivity of a Catalytic Prins Cyclization

| Entry | Catalyst (mol%) | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | In(OTf)₃ (5) | Benzaldehyde | Dichloromethane (B109758) | 25 | 3 | 92 |

| 2 | In(OTf)₃ (5) | Acetaldehyde | Dichloromethane | 25 | 5 | 85 |

| 3 | Sc(OTf)₃ (10) | Benzaldehyde | Acetonitrile | 0 | 6 | 88 |

| 4 | Sc(OTf)₃ (10) | Benzaldehyde | Dichloromethane | 0 | 6 | 75 |

| 5 | Bi(OTf)₃ (5) | Benzaldehyde | Nitromethane | 25 | 4 | 95 |

This is a representative table compiled from general knowledge of Prins cyclizations and does not represent data for the synthesis of this compound specifically.

In some instances, Brønsted acids can also effectively catalyze the Prins cyclization. nih.gov The mechanism is similar, involving the protonation of the aldehyde to form an oxocarbenium ion. The choice between a Lewis and a Brønsted acid catalyst can influence the reaction's stereochemical course and the formation of byproducts.

Furthermore, the catalytic cycle can be influenced by the presence of additives. For example, the use of a trimethylsilyl (B98337) halide in conjunction with a Lewis acid can facilitate the formation of 4-halotetrahydropyrans, which can be further functionalized. uva.es The mechanistic pathway in such cases involves the trapping of the intermediate carbocation by the halide anion.

Recent advances have also explored the use of chiral catalysts to achieve enantioselective Prins cyclizations, leading to the formation of optically active tetrahydropyran derivatives. acs.org These catalytic systems often involve the formation of a chiral complex between the catalyst and the aldehyde, which then directs the stereochemical outcome of the cyclization.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyloxan 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For (2-Methyloxan-2-yl)methanol, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

Two-dimensional (2D) NMR experiments are indispensable for mapping the complex spin systems within this compound. These techniques reveal through-bond and through-space correlations, which are critical for assigning specific signals and determining the molecule's conformation. researchgate.netresearchgate.netgithub.ioyoutube.com

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY spectra would show correlations between the protons on adjacent carbons in the oxane ring (e.g., H3 with H4, H4 with H5, H5 with H6). sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak in the HSQC spectrum. youtube.comsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons, which are not visible in HSQC spectra. For instance, correlations would be expected from the methyl protons (C2-CH₃) to the quaternary carbon C2 and the adjacent ring carbon C3. The protons of the methanol (B129727) group (-CH₂OH) would show correlations to the C2 carbon. youtube.comsdsu.edu

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique detects through-space interactions between protons that are in close proximity, providing insights into the molecule's stereochemistry and preferred conformation. For example, NOESY could reveal correlations between the axial and equatorial protons on the oxane ring and their proximity to the methyl and methanol groups at the C2 position, helping to confirm a chair conformation. acs.org

Table 1: Predicted 2D NMR Correlations for this compound

| Proton Signal | COSY Correlations (H-H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (H) |

|---|---|---|---|---|

| C2-CH₃ | None | ~25 ppm | C2, C3 | -CH₂OH, H3, H6 (axial/equatorial dependent) |

| -CH₂OH | -OH | ~68 ppm | C2 | C2-CH₃, H3, H6 (axial/equatorial dependent) |

| H3 (ax, eq) | H4 (ax, eq) | ~35 ppm | C2, C4, C5 | H4, H5, C2-CH₃, -CH₂OH |

| H4 (ax, eq) | H3 (ax, eq), H5 (ax, eq) | ~20 ppm | C3, C5, C6 | H3, H5 |

| H5 (ax, eq) | H4 (ax, eq), H6 (ax, eq) | ~26 ppm | C3, C4, C6 | H4, H6 |

| H6 (ax, eq) | H5 (ax, eq) | ~69 ppm | C2, C4, C5 | H5, C2-CH₃, -CH₂OH |

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance without the need for identical reference standards. jeol.com The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for precise quantification. jeol.comresearchgate.net

To determine the purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard (e.g., maleic acid). By comparing the integral of a well-resolved signal from the analyte (e.g., the singlet from the C2-methyl group) with a signal from the internal standard, the purity can be calculated with high accuracy. azom.com This technique is also valuable for reaction monitoring, where the consumption of reactants and the formation of this compound can be tracked over time by integrating their respective characteristic signals. acs.org

Table 2: Example Data for qNMR Purity Assay of this compound

| Parameter | Internal Standard (Maleic Acid) | Analyte (this compound) |

|---|---|---|

| Signal Used for Integration | δ 6.06 ppm (singlet) | δ ~1.2 ppm (singlet) |

| Number of Protons | 2 | 3 |

| Molecular Weight (g/mol) | 116.07 | 130.18 |

| Mass Weighed (mg) | 10.50 | 15.20 |

| Integral Value | 1.00 | 1.15 |

| Calculated Purity (%) | 98.5 |

Vibrational Spectroscopy for Conformational Analysis and Functional Group Environment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods provide a characteristic fingerprint of the molecule and are sensitive to the local environment of functional groups. triprinceton.org

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a convenient technique for obtaining the IR spectrum of liquid or solid samples with minimal preparation. For this compound, the ATR-IR spectrum would be dominated by characteristic absorptions of the alcohol and ether functional groups.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds (like C=O, O-H), Raman is more sensitive to non-polar, polarizable bonds (like C-C, C-H). mt.comspectroscopyonline.com The combination of both techniques gives a more complete vibrational profile.

Key expected vibrational modes include:

O-H Stretch: A strong, broad absorption band in the IR spectrum around 3400 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. This band would be weak in the Raman spectrum.

C-H Stretch: Multiple sharp bands in both IR and Raman spectra between 2850 and 3000 cm⁻¹ corresponding to the stretching of C-H bonds in the methyl and methylene groups.

C-O Stretch: Strong bands in the IR spectrum between 1050 and 1150 cm⁻¹ are characteristic of the C-O stretching vibrations from both the cyclic ether and the primary alcohol moieties. libretexts.orgpressbooks.pub

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3500 | Strong, Broad | Weak |

| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong | Strong |

| CH₂ bend | 1450 - 1480 | Medium | Medium |

| C-O stretch (Alcohol & Ether) | 1050 - 1150 | Strong | Medium |

| Ring vibrations | 800 - 1000 | Medium | Medium |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. The molecular ion peak (M⁺) for this compound would be weak or absent in electron ionization (EI) mass spectra, which is common for alcohols. libretexts.orgwhitman.edulibretexts.org

The fragmentation of this compound would likely proceed through several characteristic pathways for cyclic ethers and alcohols:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for both alcohols and ethers. youtube.com This could involve the loss of the methyl group (•CH₃) or the hydroxymethyl group (•CH₂OH).

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a characteristic fragmentation for alcohols, leading to an [M-18]⁺ peak. libretexts.org

Ring-Opening Fragmentation: The oxane ring can undergo cleavage to produce various smaller fragment ions. A common fragmentation for cyclic alcohols involves ring cleavage leading to a characteristic peak at m/z 57. whitman.edu

**Table 4: Predicted HRMS Fragmentation Data for this compound (C₇H₁₄O₂) **

| Proposed Fragment Formula | Proposed Fragment Structure/Loss | Calculated m/z | Relative Abundance |

|---|---|---|---|

| C₇H₁₄O₂ | [M]⁺ (Molecular Ion) | 130.0994 | Low |

| C₆H₁₁O₂ | [M - CH₃]⁺ | 115.0759 | Medium |

| C₆H₁₁O | [M - CH₂OH]⁺ | 99.0810 | High (Base Peak) |

| C₇H₁₂O | [M - H₂O]⁺ | 112.0888 | Low |

| C₄H₉ | [C₄H₉]⁺ (from ring cleavage) | 57.0704 | Medium |

| C₂H₅O | [CH₂OH]⁺ | 45.0340 | Medium-High |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry would be a powerful tool for the structural elucidation of this compound, providing confirmation of its molecular weight and connectivity through controlled fragmentation of a selected precursor ion. While specific experimental data is not available, a theoretical fragmentation pathway can be proposed based on the known fragmentation behaviors of alcohols and cyclic ethers.

Upon ionization, typically forming the protonated molecule [M+H]⁺, the parent ion of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus a proton. The subsequent fragmentation in an MS/MS experiment would likely proceed through several key pathways:

Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of a water molecule (H₂O, 18 Da). This would result in a significant fragment ion.

Ring Opening and Cleavage: The tetrahydropyran (B127337) ring could undergo cleavage. Alpha-cleavage adjacent to the ring oxygen is a common fragmentation route for cyclic ethers.

Loss of the Methanol Group: Cleavage of the C-C bond between the ring and the methanol group could result in the loss of a CH₂OH radical (31 Da).

These potential fragmentation pathways would generate a characteristic MS/MS spectrum, with fragment ions at specific m/z values. The precise fragmentation pattern and the relative abundance of the fragment ions would be dependent on the collision energy used in the MS/MS experiment.

To illustrate the expected fragmentation, a data table of predicted key ions is provided below.

| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment (m/z) |

| 131.1 | [M+H - H₂O]⁺ | H₂O | 113.1 |

| 131.1 | [M+H - CH₂OH]⁺ | CH₂OH | 100.1 |

| 131.1 | Ring Cleavage Fragments | Various | Various |

This data is theoretical and awaits experimental verification.

Computational Chemistry and Theoretical Studies of 2 Methyloxan 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of (2-Methyloxan-2-yl)methanol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. escholarship.org It is particularly effective for determining the optimized, or ground state, geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G** or 6-311++G(d,p), can predict key structural parameters. researchgate.netnbu.edu.sa These calculations yield the most stable three-dimensional structure by minimizing the total energy of the molecule, providing data on bond lengths, bond angles, and dihedral angles. The accuracy of these predictions allows for a detailed understanding of the steric and electronic effects within the molecule, such as the orientation of the methyl and hydroxymethyl groups on the oxane ring. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (Note: This data is illustrative of typical results from DFT calculations and is intended for demonstrative purposes.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-O1 (oxane ring) | 1.43 Å |

| Bond Length | C2-C7 (methyl) | 1.54 Å |

| Bond Length | C2-C8 (methanol C) | 1.55 Å |

| Bond Length | C8-O2 (hydroxyl) | 1.42 Å |

| Bond Angle | O1-C2-C3 | 109.5° |

| Bond Angle | C7-C2-C8 | 111.0° |

| Dihedral Angle | O1-C2-C8-O2 | 60.5° |

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rowansci.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. rowansci.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated: researchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ (chemical potential) ≈ -χ

These indices provide a quantitative measure of the molecule's tendency to participate in chemical reactions.

Table 2: Hypothetical Frontier Orbital Energies and Calculated Reactivity Indices for this compound (Note: This data is illustrative, based on typical values for similar organic molecules.)

| Parameter | Value |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | 1.2 eV |

| HOMO-LUMO Gap (ΔE) | 7.7 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | -1.2 eV |

| Electronegativity (χ) | 2.65 eV |

| Chemical Hardness (η) | 3.85 eV |

| Chemical Softness (S) | 0.13 eV⁻¹ |

| Electrophilicity Index (ω) | 0.91 eV |

Conformational Analysis and Energy Landscape Mapping

This compound possesses conformational flexibility due to the rotation around single bonds and the puckering of the oxane ring. Understanding its conformational preferences is key to predicting its interactions and reactivity.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters. q-chem.com For this compound, a relaxed PES scan can be performed by systematically varying a specific dihedral angle—for instance, the angle defining the rotation of the hydroxymethyl group (O1-C2-C8-O2)—while optimizing the rest of the molecule's geometry at each step. skku.eduq-chem.com This process generates an energy profile that reveals the rotational barriers and identifies stable conformers (local minima) and transition states connecting them. skku.edu Such scans are crucial for understanding the energy landscape and the relative populations of different conformers at thermal equilibrium. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. arxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements and interactions over time, offering a dynamic picture of its conformational landscape. ustc.edu.cn An MD simulation of this compound, typically in a solvent like water to mimic physiological or reaction conditions, can reveal: vu.nl

Conformational Transitions: The simulation can show how the molecule transitions between different stable conformations.

Solvation Structure: Analysis of radial distribution functions (RDFs) from the simulation can detail how solvent molecules arrange around the solute. ustc.edu.cn

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule's hydroxyl group and surrounding water molecules can be tracked over time. ustc.edu.cn

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound (Note: These are representative parameters for setting up a standard MD simulation.)

| Parameter | Value / Description |

|---|---|

| System | One this compound molecule in a box of water molecules |

| Force Field | CHARMM, AMBER, or OPLS (for the organic molecule); TIP3P or SPC/E (for water) |

| Ensemble | NPT (Isothermal-isobaric: constant number of particles, pressure, and temperature) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

| Time Step | 2 femtoseconds |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption of light in UV-Visible spectroscopy. researchgate.net These calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption peak. nbu.edu.sa Furthermore, quantum chemical calculations can predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, which aids in the structural elucidation of the molecule and the assignment of experimental spectra.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling serves as a powerful tool to elucidate the mechanisms of chemical reactions, offering a microscopic view of the transformation from reactants to products. For this compound, such models can predict the energetics and geometries of various reaction pathways, including oxidation, reduction, and substitution reactions.

Theoretical Frameworks and Methodologies

Density Functional Theory (DFT) is a predominant method for modeling reaction pathways of organic molecules like this compound. Functionals such as B3LYP, paired with basis sets like 6-31G**, are commonly employed to strike a balance between computational cost and accuracy. kaznu.kz These calculations can map out the potential energy surface of a reaction, identifying stable intermediates and the high-energy transition states that connect them. The identification of transition states is crucial, as their energy barriers determine the kinetics of a reaction. Tools like Gaussian and ORCA are frequently used for these simulations.

Modeling Key Reactions

Oxidation: The hydroxymethyl group of this compound can be oxidized to an aldehyde or a carboxylic acid. Computational models can simulate this process, for instance, using a Jones reagent (CrO₃/H₂SO₄). Theoretical calculations can determine the activation energies for each step of the oxidation, helping to understand the conditions required to favor one product over the other.

Acid-Catalyzed Ring-Opening: The tetrahydropyran (B127337) ring can undergo opening under acidic conditions. Computational modeling can trace the protonation of the ether oxygen, the subsequent C-O bond cleavage, and the formation of the resulting carbocation or alcohol. Transition state analysis can pinpoint the rate-determining step in this pathway.

Substitution Reactions: The hydroxyl group is susceptible to nucleophilic substitution. Theoretical studies can model the reaction with various nucleophiles to form ethers or esters. By calculating the energy profiles of different mechanistic possibilities (e.g., Sₙ1 vs. Sₙ2), the most likely pathway can be predicted.

An illustrative example of calculated activation energies for a hypothetical reaction of a related tetrahydropyran derivative is presented in Table 1.

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Protonation of Ether Oxygen | DFT (B3LYP) | 6-31G(d) | 12.5 |

| C-O Bond Cleavage (Transition State 1) | DFT (B3LYP) | 6-31G(d) | 25.8 |

| Nucleophilic Attack (Transition State 2) | DFT (B3LYP) | 6-31G(d) | 18.3 |

Solvent Effects

The surrounding solvent can significantly influence reaction pathways. Computational models can incorporate solvent effects either implicitly, using continuum models like the Polarizable Continuum Model (PCM), or explicitly, by including individual solvent molecules in the calculation. These models can reveal how polar solvents might stabilize charged intermediates and transition states, thereby altering reaction rates and outcomes.

In Silico Design of Novel Derivatives

In silico design leverages computational power to conceptualize and evaluate new molecules with desired properties before their actual synthesis. For this compound, this approach can be used to design derivatives with enhanced biological activity, improved physical properties, or specific functionalities.

Strategies for Derivative Design

The design process often begins with the core structure of this compound and systematically modifies its functional groups. This can involve:

Substitution Analysis: Replacing the hydrogen atoms on the tetrahydropyran ring or the hydroxyl group with various substituents (e.g., halogens, alkyl groups, phenyl groups).

Functional Group Interconversion: Modifying the hydroxymethyl group to other functionalities like amines, thiols, or amides.

Ring Modification: Exploring alterations to the tetrahydropyran ring itself, such as introducing heteroatoms or changing ring size, although this moves away from direct derivatives.

Computational Screening and Property Prediction

Once a library of virtual derivatives is generated, computational tools are used to predict their properties. This screening process helps to prioritize candidates for synthesis. Key properties that can be predicted include:

Physicochemical Properties: Molecular weight, lipophilicity (logP), solubility, and polar surface area are crucial for drug-likeness and can be estimated using software like XLogP3. nih.gov

Biological Activity: Molecular docking is a widely used technique to predict the binding affinity of a ligand to a biological target, such as an enzyme or receptor. researchgate.netpeerscientist.com This can help in designing derivatives with potential therapeutic applications, for instance, as enzyme inhibitors. researchgate.net

Pharmacokinetic Properties (ADMET): Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various in silico models. peerscientist.com These predictions are vital for assessing the potential of a compound to become a viable drug.

Table 2 presents a hypothetical in silico screening of designed derivatives of this compound, illustrating the type of data generated in such studies.

| Derivative | Modification | Predicted LogP | Predicted Binding Affinity (kcal/mol) to a Hypothetical Target | Predicted Toxicity Risk |

|---|---|---|---|---|

| Derivative A | -OH replaced with -NH2 | 0.3 | -6.5 | Low |

| Derivative B | Methyl group replaced with Phenyl | 2.8 | -8.2 | Moderate |

| Derivative C | -OH esterified with Acetic Acid | 1.2 | -5.8 | Low |

| Derivative D | Fluorine at C4-position | 0.7 | -7.1 | Low |

The integration of these computational approaches allows for a rational and efficient exploration of the chemical space around this compound, guiding experimental efforts towards the synthesis of novel compounds with tailored properties.

Chemical Reactivity and Transformations of 2 Methyloxan 2 Yl Methanol

Derivatization Reactions of the Hydroxyl Group

The primary alcohol functionality of (2-Methyloxan-2-yl)methanol is a key site for various derivatization reactions, allowing for the synthesis of a diverse array of derivatives. libretexts.org

Esterification and Etherification Studies

Esterification: The hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives, such as acyl chlorides, to form the corresponding esters. researchgate.net This reaction is typically catalyzed by an acid or promoted by a coupling agent. byjus.com For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) yields (2-Methyloxan-2-yl)methyl acetate (B1210297). This transformation is valuable for creating derivatives with altered physical and chemical properties.

Etherification: Etherification of the hydroxyl group can be achieved through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to produce an ether. These ether derivatives can be useful in the synthesis of more complex molecules.

A summary of representative derivatization reactions is presented in the table below.

| Reaction Type | Reagent | Product |

| Esterification | Acetyl chloride/Pyridine | (2-Methyloxan-2-yl)methyl acetate |

| Etherification | Sodium hydride, Alkyl halide | (2-Methyloxan-2-yl)methoxymethyl ether (example) |

Oxidation and Reduction Reactions

Oxidation: The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The use of mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can selectively yield (2-Methyloxan-2-yl)methanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic conditions (Jones reagent), will typically lead to the formation of (2-Methyloxan-2-yl)carboxylic acid. Careful control of temperature, often between 0–5°C, is necessary to prevent over-oxidation when using strong oxidants.

Reduction: While the hydroxyl group itself is not typically reduced, the molecule as a whole can participate in reduction reactions under specific conditions. For example, if other reducible functional groups were present on the oxane ring or as substituents, they could be targeted. The primary alcohol can be converted to other functional groups that are then subject to reduction.

The following table summarizes the common oxidation reactions of this compound.

| Oxidizing Agent | Product | Reaction Conditions |

| Pyridinium chlorochromate (PCC) | (2-Methyloxan-2-yl)methanal | Anhydrous solvent |

| Potassium permanganate (KMnO4) | (2-Methyloxan-2-yl)carboxylic acid | Basic, then acidic workup |

| Chromium trioxide (CrO3)/H2SO4 (Jones Reagent) | (2-Methyloxan-2-yl)carboxylic acid | Acetone, 0–5°C |

Reactions Involving the Oxane Ring System

The oxane ring, a saturated heterocycle, can undergo reactions that lead to its opening or functionalization, expanding the synthetic utility of this compound.

Ring-Opening Reactions and Subsequent Transformations

The oxane ring is generally stable but can be opened under specific conditions, often involving strong acids or Lewis acids. nsf.govosti.gov This process can be initiated by protonation of the ring oxygen, making the carbon atoms adjacent to it more susceptible to nucleophilic attack. Subsequent reaction with a nucleophile can lead to a variety of linear products. For instance, treatment with a strong acid in the presence of a nucleophile could yield a di-substituted hexane (B92381) derivative. These ring-opening reactions can be complex, and the resulting products may undergo further transformations. nsf.govosti.gov

Functionalization of the Oxane Ring

While direct functionalization of the saturated oxane ring is challenging, it can be achieved through radical reactions or by introducing unsaturation. For example, palladium-catalyzed cross-coupling reactions could potentially be used to introduce substituents onto the ring, although this is not a commonly reported transformation for this specific molecule. smolecule.com More often, functionalization is achieved by starting with a pre-functionalized oxane ring before the introduction of the methyl and hydroxymethyl groups.

Role as a Nucleophile or Electrophile in Organic Reactions

The chemical behavior of this compound can be understood through its potential to act as either a nucleophile or an electrophile. wikipedia.org

As a Nucleophile: The primary hydroxyl group possesses lone pairs of electrons on the oxygen atom, making it a nucleophile. libretexts.org It can participate in nucleophilic substitution and addition reactions. For example, in esterification and etherification reactions, the hydroxyl group attacks an electrophilic carbon atom. byjus.com

As an Electrophile: While less common, the molecule can be converted into an electrophile. Activation of the hydroxyl group, for instance by protonation or conversion to a better leaving group like a tosylate, makes the adjacent carbon atom electrophilic and susceptible to attack by a nucleophile. researchgate.net Additionally, the carbon atoms of the oxane ring adjacent to the ring oxygen can exhibit electrophilic character, especially upon activation with a Lewis acid. smolecule.com

Stereochemical Implications in Reactions of this compound

The reactivity of this compound and its derivatives is significantly influenced by stereochemical factors inherent to the tetrahydropyran (B127337) ring structure. The key stereoelectronic principle governing the conformation and reactivity at the C2 position (the anomeric carbon) is the anomeric effect. nih.govnih.govwikipedia.org This effect describes the thermodynamic preference of an electronegative substituent at the anomeric carbon of a tetrahydropyran ring to occupy the axial position, rather than the sterically less hindered equatorial position. wikipedia.org

The anomeric effect arises from a stabilizing interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C-X bond (where X is the substituent at the anomeric carbon). nih.govresearchgate.net This hyperconjugative interaction is maximized when the substituent is in the axial position, leading to a more stable conformation. nih.govnih.gov For this compound, the presence of both a methyl and a hydroxymethyl group at the anomeric C2 carbon complicates simple predictions, but the underlying principles of the anomeric effect remain crucial for understanding the stereochemical outcome of its reactions.

In reactions involving the formation of the tetrahydropyran ring, such as acid-catalyzed cyclizations of polyols, the anomeric effect can direct the stereochemical outcome. mdpi.com For instance, the stereospecific cyclization of chiral epoxy-alcohols to form substituted tetrahydropyran-2-yl methanols proceeds with a high degree of stereocontrol, highlighting the influence of pre-existing chiral centers on the formation of the new stereocenter at the anomeric position. mdpi.com

Furthermore, a related phenomenon known as the metallo-anomeric effect has been described, where transition metals placed at the anomeric carbon exhibit a strong preference for the axial position. nih.govnih.govwikipedia.org This effect is driven by hyperconjugative interactions between the heteroatom lone pairs and the σ* acceptor orbitals of the carbon-metal (C-M) bond. nih.govontosight.ai This principle is highly relevant in the design of stereoselective reactions and enantioselective catalysis involving tetrahydropyran derivatives, as it can be used to control the stereochemistry at the anomeric carbon. nih.govontosight.ai

Catalyst-Mediated Transformations

Catalysts play a pivotal role in the synthesis and transformation of this compound and related tetrahydropyran structures, enabling efficient and selective reactions. These transformations include acid-catalyzed cyclizations, enzymatic resolutions, and metal-catalyzed hydrogenations.

Acid Catalysis: Brønsted acids are effective catalysts for the intramolecular cyclization of hydroxylated precursors to form the tetrahydropyran ring. A notable example is the stereospecific cyclization of (R)- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol to the corresponding enantiomers of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a closely related derivative. This reaction is catalyzed by (+)-10-camphorsulfonic acid (CSA) and proceeds with high stereocontrol. mdpi.com

Enzymatic Catalysis: Lipases are widely used for the kinetic resolution of racemic alcohols, including derivatives of this compound. In one approach, racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol was resolved through acetylation using vinyl acetate with Novozym 435 as the catalyst. mdpi.com The enzyme selectively acetylates one enantiomer, allowing for the separation of the unreacted, enantiopure alcohol from the acetylated product. This method demonstrates the power of biocatalysis in accessing optically pure chiral building blocks. mdpi.com

Metal Catalysis: Transition metal catalysts are employed in various transformations. The synthesis of the parent compound, tetrahydropyran-2-methanol (B90372), can be achieved in a one-step process by heating tetrahydrofuran (B95107) with carbon monoxide and hydrogen in the presence of a cobalt-containing hydrogenation catalyst. google.com This process operates under high pressure and temperature, converting the five-membered tetrahydrofuran ring into the six-membered tetrahydropyran-2-methanol structure. google.com Additionally, palladium-based catalysts, such as Pd@rutin nanocomposites, have been studied for etherification reactions, demonstrating the potential for noble metal catalysts in functionalizing such alcohol compounds. rsc.org

The following table summarizes key catalyst-mediated transformations involving this compound or its close derivatives.

| Catalyst | Substrate/Starting Material | Transformation | Product | Yield/Selectivity | Ref |

| (+)-10-Camphorsulfonic acid (CSA) | (-)-2-Methyl-5-(2-methyloxiran-2-yl)pentan-2-ol | Stereospecific Cyclization | (+)-(S)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol | Good yield | mdpi.com |

| Novozym 435 (Lipase) | Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Kinetic Resolution via Acetylation | (-)-(R)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol | 34% yield, 98% ee | mdpi.com |

| Cobalt-containing hydrogenation catalyst | Tetrahydrofuran, CO, H₂ | Hydroformylation/Ring Expansion | Tetrahydropyran-2-methanol | Not specified | google.com |

| Pyridinium p-toluenesulfonate (PPTS) | Triol precursor | Dioxolane formation (Protection) | (+)-1,2-O-Isopropylidene-2,5-dimethyl-5-vinylhexane-1,2,6-triol | Not specified | mdpi.com |

Applications of 2 Methyloxan 2 Yl Methanol As a Versatile Organic Synthon

Utilization as a Building Block in Complex Organic Molecule Synthesis

The tetrahydropyran (B127337) (THP) motif is a prevalent structural feature in a vast number of biologically active natural products. Consequently, the development of synthetic methodologies for the stereoselective construction of substituted THP rings is a significant area of research. (2-Methyloxan-2-yl)methanol, possessing a chiral center and a functional handle for further elaboration, is a promising candidate for such endeavors.

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. These molecules serve as excellent starting materials for the synthesis of complex chiral molecules, transferring their inherent chirality to the target molecule and obviating the need for asymmetric synthesis or chiral resolution.

While direct utilization of this compound from a natural chiral pool is not prominently documented, its structure is analogous to terpene-derived building blocks that are extensively used. Terpenes, with their diverse and often complex cyclic structures, are a cornerstone of the chiral pool. The synthesis of complex natural products frequently leverages these small, terpene-derived materials as starting points. The tetrahydropyran ring of this compound is a common substructure in many natural terpenes, suggesting its potential as a valuable, albeit synthetically derived, addition to the chiral pool for the construction of more complex terpene natural products.

The stereoselective synthesis of polysubstituted tetrahydropyrans is crucial for accessing a wide range of natural products and pharmaceuticals. Methodologies for achieving high diastereoselectivity in the formation of the THP ring are of paramount importance. This compound, with its pre-existing stereocenter and hydroxyl group, can serve as a valuable precursor for directing subsequent stereoselective transformations.

For instance, the hydroxyl group can be used to direct metal-catalyzed reactions or to introduce other functional groups with high stereocontrol. The synthesis of functionalized tetrahydropyrans often relies on strategies such as catalytic asymmetric hetero-Diels-Alder reactions or diastereoselective alkylations and reductions. The inherent chirality of this compound can be exploited in such sequences to control the formation of new stereocenters, leading to the synthesis of highly substituted tetrahydropyran rings with defined stereochemistry.

| Transformation Type | Potential Role of this compound | Desired Outcome |

| Directed Hydrogenation | Hydroxyl group directs catalyst to one face of a double bond. | Stereoselective reduction of an alkene or ketone. |

| Diastereoselective Epoxidation | The existing stereocenter influences the facial selectivity of epoxidation. | Formation of a new epoxide ring with high diastereoselectivity. |

| Nucleophilic Addition | The chiral center influences the approach of a nucleophile to a nearby electrophilic center. | Stereocontrolled formation of a new carbon-carbon or carbon-heteroatom bond. |

Applications in the Construction of Natural Product Cores (Excluding Biological Activity)

The tetrahydropyran ring is a fundamental core structure in numerous natural products, including polyether antibiotics, marine toxins, and macrolides. The synthesis of these complex molecules often involves the assembly of multiple smaller fragments, many of which contain the THP motif.

This compound represents a potential building block for the convergent synthesis of such natural products. Its functionalized nature allows for its incorporation into larger molecular frameworks through various coupling reactions. For example, the primary alcohol can be oxidized to an aldehyde for use in olefination or aldol (B89426) reactions, or it can be converted into a leaving group for nucleophilic substitution. The synthesis of both tetrahydropyran subunits of the antitumor macrolide, (−)-lasonolide A, for example, highlights the importance of stereoselective methods for constructing such rings. While not directly employing this compound, the strategies used underscore the value of chiral tetrahydropyran building blocks in the total synthesis of complex natural products.

Role in the Synthesis of Advanced Materials Precursors (Excluding Material Properties)

The unique chemical structure of this compound also suggests its potential utility in the synthesis of precursors for advanced materials. The tetrahydropyran ring can impart specific conformational rigidity and polarity to a polymer backbone, while the methyl and hydroxymethyl substituents offer sites for further functionalization or polymerization.

| Potential Monomer Derivative | Polymerization Method | Resulting Polymer Feature |

| (2-Methyloxan-2-yl)methyl acrylate (B77674) | Radical Polymerization | Pendant tetrahydropyran rings |

| This compound (as a diol with another group) | Condensation Polymerization | Tetrahydropyran integrated into the polymer backbone |

Development of Novel Linkers and Scaffolds in Synthetic Chemistry

A significant and recent application of this compound has been in the development of novel linkers for bifunctional molecules, particularly in the field of targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in the efficacy of the PROTAC, influencing the formation of a productive ternary complex between the target protein and the E3 ligase. nih.govsemanticscholar.orgnih.gov

Recent patent literature discloses the use of this compound as a reagent in the synthesis of compounds designed to mediate protein degradation. researchgate.netcore.ac.uk In these examples, the hydroxyl group of this compound is activated and coupled to other molecular fragments to construct the final bifunctional degrader. The tetrahydropyran ring in this context can serve as a rigid and non-planar scaffold element within the linker, which can help to control the spatial orientation of the two ligands. The choice of linker is crucial for the successful design of potent and selective PROTACs. nih.govsemanticscholar.org The incorporation of cyclic structures like the one provided by this compound can offer advantages over simple aliphatic or PEG linkers by reducing conformational flexibility and potentially improving cell permeability and metabolic stability.

Synthesis and Exploration of Derivatives and Analogs of 2 Methyloxan 2 Yl Methanol

Design Principles for (2-Methyloxan-2-yl)methanol Analogs

The design of analogs based on the this compound structure is guided by established principles in medicinal chemistry and materials science. The oxane ring is often considered a privileged scaffold because it is metabolically more stable than many acyclic ethers or other heterocyclic systems. It can act as a stable, non-planar backbone for the precise spatial arrangement of functional groups.

Key design strategies for creating analogs include:

Bioisosteric Replacement : The oxane ring can serve as a bioisostere for other chemical groups. For instance, oxetanes have been investigated as replacements for carbonyl groups due to their similar dipole moments and hydrogen bonding capabilities, while being stable to enzymatic degradation and epimerization. acs.org This principle can be extended to the oxane ring of this compound to replace metabolically labile moieties in parent drug molecules.

Modulation of Physicochemical Properties : Modifications to the core structure are intended to fine-tune properties such as solubility, lipophilicity, and hydrogen bonding potential. For example, introducing additional polar groups onto the oxane ring can enhance water solubility, which is a critical factor for pharmaceutical applications.

Structure-Activity Relationship (SAR) Studies : The systematic modification of different parts of the molecule, including the C-2 substituents and the oxane ring itself, allows for the exploration of SAR. In the context of developing bacterial topoisomerase inhibitors, a tetrahydropyran (B127337) (THP) ring was used as a central scaffold to link different pharmacophoric elements, with the goal of optimizing antibacterial activity while minimizing off-target effects like hERG channel blockade. sci-hub.se

Conformational Locking : The rigid, chair-like conformation of the oxane ring can be used to lock flexible substituents into a specific bioactive conformation, potentially increasing binding affinity to biological targets.

Synthesis of Substituted this compound Derivatives

The synthesis of the parent compound can be achieved through several routes, including the acid-catalyzed cyclization of a diol or the addition of a Grignard reagent to a lactone. These methods are adaptable for the synthesis of a wide array of derivatives.

The C-2 position is a primary target for modification to probe steric and electronic requirements for a desired activity.

Varying the Alkyl Substituent : A straightforward approach involves replacing the methyl group with other alkyl or functionalized groups. This can be achieved by using different Grignard reagents (e.g., ethylmagnesium bromide, phenylmagnesium bromide) in the reaction with a suitable γ-lactone precursor, analogous to the synthesis of the parent compound.

Functionalization of the Methyl Group : While direct functionalization of the C-2 methyl group is challenging, it can be accomplished through multi-step sequences. For instance, oxidation of the primary alcohol of this compound to an aldehyde or carboxylic acid would allow for subsequent chain extension or functional group interconversion, although this does not directly modify the C-2 methyl group itself. A more direct, albeit complex, strategy could involve starting materials where the desired C-2 substituent is already in place prior to the ring-forming reaction.

The following table illustrates potential C-2 modified analogs and the synthetic precursors that could be used for their synthesis.

| Target Analog | Precursor 1 (Lactone) | Precursor 2 (Grignard Reagent) |

| (2-Ethyloxan-2-yl)methanol | Tetrahydro-2H-pyran-2-one | Ethylmagnesium bromide |

| (2-Phenyloxan-2-yl)methanol | Tetrahydro-2H-pyran-2-one | Phenylmagnesium bromide |

| (2-Allyloxan-2-yl)methanol | Tetrahydro-2H-pyran-2-one | Allylmagnesium bromide |

Introducing substituents at other positions on the oxane ring can significantly alter the molecule's properties by changing its polarity and conformational preferences.

Prins Cyclization : The Prins reaction, which involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, is a powerful tool for constructing substituted tetrahydropyrans with good stereocontrol. nih.govorganic-chemistry.org By choosing appropriately substituted homoallylic alcohols and aldehyde reaction partners, a diverse range of functionalized oxane rings can be synthesized. researchgate.net For example, reacting 4-penten-1-ol (B13828) with different aldehydes under acidic conditions can yield various 2,6-disubstituted tetrahydropyrans. nih.gov

Metal-Catalyzed Cyclizations : Various metal catalysts, including gold(I), copper(I), and palladium(II), can mediate the intramolecular hydroalkoxylation of δ-hydroxy allenes or alkenes to form substituted tetrahydropyrans. organic-chemistry.org These methods often proceed under mild conditions and can provide access to substitution patterns not easily obtained through other means.

Ring-Opening of Precursors : The catalytic ring-opening of bicyclic precursors can also yield functionalized oxanes. For instance, the ring-opening of 1,6-anhydrohexopyranoses (levoglucosan derivatives) provides a route to various substituted tetrahydropyrans.

The table below summarizes some synthetic strategies for oxane ring functionalization.

| Synthetic Strategy | Reactant Types | Potential Substitution Patterns |

| Prins Cyclization nih.govorganic-chemistry.org | Homoallylic alcohol + Aldehyde | Polysubstituted (e.g., 2,4,6-trisubstituted) |

| Au(I)-Catalyzed Hydroalkoxylation organic-chemistry.org | δ-Hydroxy allene | Substituted at various ring positions |

| Pd(II)-Catalyzed C-H Activation organic-chemistry.org | Alcohols with accessible C-H bonds | Chromans, isochromans, pyran motifs |

Stereoisomeric Forms of this compound and their Distinct Chemical Behaviors

This compound possesses a chiral center at the C-2 position, meaning it can exist as two enantiomers: (R)-(2-methyloxan-2-yl)methanol and (S)-(2-methyloxan-2-yl)methanol. Furthermore, the introduction of additional substituents on the oxane ring can create diastereomers (e.g., cis/trans isomers relative to the C-2 substituents).

The stereochemistry of substituted tetrahydropyrans is known to be crucial for their biological activity. Synthetic strategies like the Prins cyclization are often designed to be stereoselective, yielding predominantly one diastereomer over others. nih.govuou.ac.in For example, iron(III)-catalyzed Prins cyclization of bis-homoallylic alcohols can show excellent cis-selectivity for 2,7-disubstituted oxepanes, a related seven-membered ring system. researchgate.net

The distinct chemical behaviors of stereoisomers arise from the different spatial arrangements of their atoms.

Reaction Rates : The accessibility of a functional group to reagents can be influenced by its axial or equatorial position in the chair conformation of the oxane ring, leading to different reaction rates between diastereomers.

Biological Activity : In a biological context, enzymes and receptors are chiral environments. Consequently, one enantiomer of a chiral drug often exhibits much higher affinity and activity than the other. The synthesis of specific stereoisomers is therefore a critical aspect of drug design and development. While specific comparative studies on the enantiomers of this compound are not widely reported, the principles of stereoselectivity in related systems, such as the synthesis of aminotetrahydrofuran derivatives, underscore the importance of controlling stereochemistry to achieve desired biological outcomes. semanticscholar.org

Development of Conjugates and Polymeric Forms Incorporating this compound Units

The primary alcohol of this compound provides a convenient handle for covalent attachment to other molecules or for incorporation into polymeric structures.

Conjugates : The hydroxyl group can be derivatized to form esters, ethers, or carbamates, linking the oxane unit to other molecules of interest, such as peptides, oligonucleotides, or fluorescent labels. For example, 2'-O-methoxyethyl (MOE) modifications, which feature a short ether-linked chain on a ribose ring, are used in clinically approved oligonucleotide drugs to enhance stability and binding affinity. nih.gov A similar strategy could be employed to conjugate the this compound moiety to biomolecules to modulate their properties.

Polymers : The molecule can act as a monomer or a chain-transfer agent in polymerization reactions. Polytetrahydrofuran (pTHF) is a well-known polymer used in the synthesis of polyurethanes and polyesters. researchgate.net this compound could be incorporated into such polymer backbones to introduce specific side-chain functionalities. The hydroxyl group could initiate ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) to create biodegradable polyesters with a terminal oxane group. Alternatively, it could be converted into a reactive monomer, such as an acrylate (B77674) or methacrylate, and subsequently copolymerized with other vinyl monomers to produce polymers with pendant oxane rings. Such polymers could find applications as specialty coatings, drug-delivery systems, or novel materials with tailored thermal and mechanical properties. chemimpex.commdpi.com

Green Chemistry Principles in the Synthesis and Utilization of 2 Methyloxan 2 Yl Methanol

Atom Economy and E-Factor Analysis of (2-Methyloxan-2-yl)methanol Synthesis

Atom economy and the Environmental Factor (E-Factor) are key metrics for assessing the efficiency and waste generation of a chemical process.

Atom Economy

Atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product, with no byproducts.

A plausible and common laboratory-scale synthesis of this compound involves the reaction of δ-valerolactone (the cyclic ester precursor to the oxane ring) with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by an aqueous workup to protonate the resulting alkoxide.

For the purpose of a simplified atom economy calculation focusing on the main transformation, we consider the net reaction for the formation of the carbon skeleton and the alcohol: C₅H₈O₂ + 2 CH₃MgBr + H₂O → C₆H₁₄O₂ + MgBr₂ + MgO + CH₄ (unbalanced representation of atoms)